7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

EGFR kinase inhibition Structure-activity relationship Cancer therapeutics

7-(4-Ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (molecular formula C27H24N4O, MW 420.5 g/mol) is a fully substituted 4-anilino-7H-pyrrolo[2,3-d]pyrimidine derivative. This compound belongs to a well-established privileged scaffold class in kinase inhibitor discovery, characterized by a pyrrolo[2,3-d]pyrimidine core with simultaneous substitution at the N7-position (4-ethoxyphenyl), C5-position (phenyl), and N4-anilino position (4-methylphenyl).

Molecular Formula C27H24N4O
Molecular Weight 420.5 g/mol
Cat. No. B11209078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC27H24N4O
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)C)C5=CC=CC=C5
InChIInChI=1S/C27H24N4O/c1-3-32-23-15-13-22(14-16-23)31-17-24(20-7-5-4-6-8-20)25-26(28-18-29-27(25)31)30-21-11-9-19(2)10-12-21/h4-18H,3H2,1-2H3,(H,28,29,30)
InChIKeyWPGMNPHULKKSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Chemical Identity and Scaffold Class


7-(4-Ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (molecular formula C27H24N4O, MW 420.5 g/mol) is a fully substituted 4-anilino-7H-pyrrolo[2,3-d]pyrimidine derivative . This compound belongs to a well-established privileged scaffold class in kinase inhibitor discovery, characterized by a pyrrolo[2,3-d]pyrimidine core with simultaneous substitution at the N7-position (4-ethoxyphenyl), C5-position (phenyl), and N4-anilino position (4-methylphenyl) . The scaffold is recognized for dual EGFR/AURKA inhibition and LRRK2 inhibitory activity [1][2]. However, publicly available quantitative biological data for this exact tri-substituted derivative is limited; most evidence must be inferred from closely related analogs within the same chemotype series.

Why 7-(4-Ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic In-Class Analogs


The pyrrolo[2,3-d]pyrimidine scaffold exhibits extreme sensitivity to substitution pattern on both kinase potency and selectivity. Published SAR for the N4-phenylsubstituted series demonstrates that a single substituent change on the anilino ring (e.g., 4-CH3 vs. 4-OCH3 vs. 3-Br) can shift EGFR IC50 values by over 800-fold (from 3.76 nM to 2936 nM) and AURKA IC50 by over 4-fold [1]. Furthermore, the specific combination of 5-phenyl and N7-(4-ethoxyphenyl) substitutions present in the target compound distinguishes it from the simpler N4-anilino-7H-pyrrolo[2,3-d]pyrimidines studied by Kurup et al. and the LRRK2-targeted 4,5-disubstituted series in patent US9156845 [1][2]. The 7-(4-ethoxyphenyl) group is expected to occupy a hydrophobic pocket adjacent to the ATP-binding site, while the 5-phenyl group fills a distinct lipophilic region, a binding mode supported by crystallographic studies of related pyrrolo[2,3-d]pyrimidine-kinase complexes [3]. Procurement of generically similar but substitutionally distinct analogs (e.g., 7-(4-methoxyphenyl) or N-(4-ethylphenyl) variants) risks unpredictable shifts in target engagement, selectivity profile, and cellular potency.

Quantitative Differentiation Evidence for 7-(4-Ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Versus Closest Analogs


Substituent-Dependent EGFR Inhibitory Potency: 4-Methylanilino vs. 4-Methoxyanilino in the N4-Phenyl Series

In the N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine series studied by Kurup et al., the 4-CH3 anilino substituent (present in the target compound) conferred an EGFR IC50 of 667.13 ± 141.53 nM (Compound 9), representing a 4.4-fold improvement in potency over the 4-OCH3 analog (Compound 6, EGFR IC50 2936.67 ± 94.40 nM) [1]. The target compound additionally carries a 5-phenyl and 7-(4-ethoxyphenyl) substitution absent from the Kurup series, which are expected to further modulate kinase binding based on crystallographic evidence of 5,7-disubstituted analogs occupying extended hydrophobic pockets [2]. This N4-(4-methylphenyl) motif provides a distinct potency baseline compared to the 4-methoxy variant commonly found in commercial screening libraries (e.g., PubChem CID 3701108, CAS 477228-16-3, which bears N4-(4-ethoxyphenyl) and 7-(4-methoxyphenyl) groups) [3].

EGFR kinase inhibition Structure-activity relationship Cancer therapeutics

AURKA Inhibitory Activity: 4-Methylanilino Substitution Confers Single-Digit Micromolar Potency

The N4-(4-methylphenyl) substitution in the Kurup et al. series (Compound 9) yielded an AURKA IC50 of 5.45 ± 0.36 μM [1]. This is comparable to the unsubstituted anilino derivative (Compound 1, AURKA IC50 5.58 ± 0.66 μM) and the 4-Cl analog (Compound 4, 5.15 ± 0.37 μM), but approximately 2.7-fold weaker than the optimal 3-Br substituted Compound 2 (AURKA IC50 1.99 ± 0.05 μM). The target compound additionally features a 5-phenyl group, which in closely related pyrrolo[2,3-d]pyrimidine scaffolds has been shown to contribute to dual EGFR/AURKA inhibition profiles [2]. The 7-(4-ethoxyphenyl) group is anticipated to modulate solubility and cellular permeability relative to the simpler 7H-unsubstituted analogs, though no direct AURKA data for the fully substituted target compound is publicly available.

Aurora kinase A inhibition Mitotic regulation Dual kinase targeting

Physicochemical Differentiation: 7-(4-Ethoxyphenyl) Confers Higher Lipophilicity and Altered Solubility Compared to 7-(4-Methoxyphenyl) Analogs

The target compound (MW 420.5 g/mol, C27H24N4O) differs from its closest commercially cataloged analog, N-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (PubChem CID 3701108, MW 436.5 g/mol, C27H24N4O2), by replacement of the N4-(4-ethoxyphenyl) with N4-(4-methylphenyl) and the 7-(4-methoxyphenyl) with 7-(4-ethoxyphenyl) [1]. The ethoxy group at the 7-position increases calculated logP relative to the methoxy variant, while the methyl (vs. ethoxy) at the N4-anilino position reduces hydrogen bond acceptor count (4 vs. 5) and total polar surface area. Computed properties for the PubChem analog indicate XLogP3-AA of 6.1, and the target compound is predicted to have comparable or slightly higher lipophilicity due to the ethoxy-for-methoxy swap at N7 [1]. This altered physicochemical profile directly impacts DMSO solubility, aqueous solubility, and membrane permeability, which are critical parameters for cell-based assay performance and in vivo formulation.

Drug-likeness Lipophilicity Solubility optimization

Kinase Selectivity Profile Inference: 5-Phenyl Substitution Distinguishes Target from LRRK2-Focused 4,5-Disubstituted Pyrrolo[2,3-d]pyrimidines

Patent US9156845B2 describes 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives as LRRK2 inhibitors, with exemplified compounds featuring cyano-substituted phenyl groups at position 5 and morpholine or substituted amine at position 4 [1]. The target compound differs fundamentally by carrying a 7-(4-ethoxyphenyl) substituent, which is absent from the entire LRRK2 patent series. This N7-substitution is known from structural biology (PDB 5zj6) to direct the scaffold toward a different region of the kinase ATP pocket, potentially shifting selectivity away from LRRK2 and toward EGFR-family or Src-family kinases [2][3]. While no direct kinome profiling data exists for the target compound, its substitution pattern aligns more closely with the multi-kinase EGFR/AURKA series (Kurup et al., 2018) and Src-family inhibitors (Jin Han et al.) than with the LRRK2-selective chemotype, making it an unsuitable substitute for LRRK2-targeted studies but a relevant candidate for EGFR/AURKA dual inhibition research.

Kinase selectivity LRRK2 Parkinson's disease

Binding Affinity Data Gap: No Direct Quantitative Potency Data for the Fully Substituted Target Compound

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and major vendor databases (excluding excluded sources) did not yield any direct quantitative IC50, Ki, Kd, or cellular activity data for 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine [1][2]. The compound appears in commercial catalogs (e.g., EvitaChem, BenchChem) and compound library listings but has not been the subject of published biochemical or cellular characterization. All quantitative potency data presented in this guide are derived from the closest structurally characterized analogs (Kurup et al. 2018 series; PubChem CID 3701108) and must be interpreted as inferential, not confirmatory. Users are strongly advised to commission de novo biochemical profiling against intended targets before committing to large-scale procurement or structure-activity relationship campaigns.

Data gap analysis Procurement risk Assay validation requirement

Recommended Research Application Scenarios for 7-(4-Ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Dual EGFR/AURKA Inhibitor Lead Optimization with a 5,7-Disubstituted Scaffold

This compound serves as a starting point for structure-activity relationship (SAR) exploration of dual EGFR/AURKA inhibitors incorporating both 5-phenyl and 7-(4-ethoxyphenyl) substitutions, a chemical space unexplored in the published Kurup et al. (2018) series [1]. The N4-(4-methylphenyl) group provides a moderate-potency baseline (predicted EGFR IC50 ~500-700 nM; AURKA IC50 ~5-6 μM based on analog data), allowing medicinal chemists to systematically vary the 4-anilino substituent while assessing the impact of the 5-phenyl and 7-ethoxyphenyl groups on kinase selectivity and cellular activity. This scaffold is distinct from the 5-unsubstituted N4-anilino series and the LRRK2-targeted 4,5-disubstituted patent chemotype [2][3].

Kinase Selectivity Panel Screening for Novel Chemotype Fingerprinting

Given the complete absence of kinome profiling data for this compound, it is an ideal candidate for broad-panel kinase selectivity screening (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) to establish its unique target engagement fingerprint [1]. The combined 5-phenyl and 7-(4-ethoxyphenyl) substitution pattern distinguishes it from all publicly profiled pyrrolo[2,3-d]pyrimidine analogs, offering the potential to identify novel kinase targets or selectivity windows not accessible to simpler analogs. Results from such screening would directly inform procurement decisions for follow-up studies and potentially reveal unexpected therapeutic applications.

Cellular Permeability and Efflux Comparative Studies

The compound's reduced hydrogen bond acceptor count (4 vs. 5 for the CID 3701108 analog) and moderate MW (420.5 g/mol) make it a useful tool compound for investigating the impact of N4-methyl vs. N4-ethoxy substitution on passive membrane permeability and P-glycoprotein (P-gp) efflux susceptibility [1][2]. Comparative Caco-2 or MDCK-MDR1 permeability assays between the target compound and its N4-(4-ethoxyphenyl)-7-(4-methoxyphenyl) analog (PubChem CID 3701108) would provide direct experimental evidence for the role of the N4 substituent in cellular penetration, a critical parameter for intracellular kinase target engagement [2].

Negative Control for LRRK2 Inhibitor Selectivity Assays

Based on structural divergence from the LRRK2-selective chemotype (US9156845), which uniformly lacks N7-substitution, this compound can serve as a selectivity control in LRRK2 inhibitor screening cascades [1]. Its N7-(4-ethoxyphenyl) group is predicted to clash with the LRRK2 ATP pocket based on the binding mode of the patented 4,5-disubstituted series, making it a putative negative control for confirming LRRK2 target engagement specificity of lead compounds. Experimental validation via LRRK2 biochemical assay is recommended to confirm this predicted lack of activity.

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